molecular formula C20H25N3O5S B2603597 N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-15-3

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2603597
CAS No.: 946248-15-3
M. Wt: 419.5
InChI Key: RHLHJAGUGYYXQL-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Research on Related Compounds

  • Chemical Synthesis and Biological Applications : A study detailed the synthesis of related compounds, highlighting their potential in various biological applications, including as enzyme inhibitors or receptor antagonists. For instance, compounds with morpholine and thiophene moieties have been evaluated for their potential in treating conditions like migraine through modulation of potassium channels (Wu et al., 2003).

  • Pharmacological Blockade for Sleep Modulation : Research has shown that targeting specific receptors with compounds containing dimethoxyphenyl and morpholino groups can significantly affect sleep patterns in animal models, providing insights into sleep regulation mechanisms and potential therapeutic targets (Dugovic et al., 2009).

  • Synthetic Methodologies for Oxalamide Derivatives : Novel synthetic approaches for the preparation of oxalamide and related derivatives have been developed, showcasing the versatility of these compounds in organic synthesis and their potential utility in medicinal chemistry (Mamedov et al., 2016).

  • Antifungal and Antimicrobial Activities : Certain morpholine derivatives have demonstrated significant antifungal and antimicrobial properties, suggesting their application in the development of new therapeutic agents for infectious diseases (Bardiot et al., 2015).

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-26-15-3-4-16(18(11-15)27-2)22-20(25)19(24)21-12-17(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLHJAGUGYYXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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